molecular formula C13H12N2O3 B8787107 3-Quinolinecarbonitrile, 7-ethoxy-1,4-dihydro-6-methoxy-4-oxo-

3-Quinolinecarbonitrile, 7-ethoxy-1,4-dihydro-6-methoxy-4-oxo-

Cat. No. B8787107
M. Wt: 244.25 g/mol
InChI Key: XYYZLOVSXBIDIM-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

Added 54.0 ml (135 mmol) n-butyl lithium to 150 ml THF and chilled to -78° C. under N2. Added dropwise over 20 minutes 7.05 ml (135 mmol) acetonitrile in 200 ml THF. Stirred 15 minutes and added a solution of 17.99 g (64.2 mmol) methyl 4-ethoxy-5-methoxy-2-(dimethylaminomethyleneamino)benzoate in 150 ml THF dropwise over 20 minutes. Let stir for 0.5 hour at -78° C. Added 11.0 ml (193 mmol) acetic acid and warmed gradually to 25° C. After 2.5 hours, stripped solvent, slurried residue with water, collected solids and dried in vacuo, giving 13.025 g of yellow solid: mass spectrum (electrospray m/e): M+H=245.2.
Quantity
54 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
methyl 4-ethoxy-5-methoxy-2-(dimethylaminomethyleneamino)benzoate
Quantity
17.99 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
11 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6](#[N:8])[CH3:7].[CH2:9]([O:11][C:12]1[C:21]([O:22][CH3:23])=[CH:20][C:15]([C:16]([O:18]C)=O)=[C:14]([N:24]=[CH:25]N(C)C)[CH:13]=1)[CH3:10].C(O)(=O)C>C1COCC1.O>[CH2:9]([O:11][C:12]1[CH:13]=[C:14]2[C:15]([C:16](=[O:18])[C:7]([C:6]#[N:8])=[CH:25][NH:24]2)=[CH:20][C:21]=1[O:22][CH3:23])[CH3:10]

Inputs

Step One
Name
Quantity
54 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.05 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
methyl 4-ethoxy-5-methoxy-2-(dimethylaminomethyleneamino)benzoate
Quantity
17.99 g
Type
reactant
Smiles
C(C)OC1=CC(=C(C(=O)OC)C=C1OC)N=CN(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stirred 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Let stir for 0.5 hour at -78° C
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed gradually to 25° C
WAIT
Type
WAIT
Details
After 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
collected solids
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC1=C(C=C2C(C(=CNC2=C1)C#N)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.025 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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